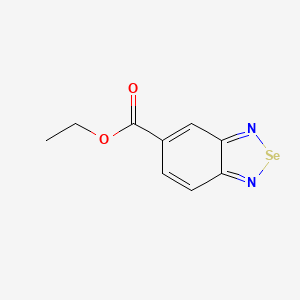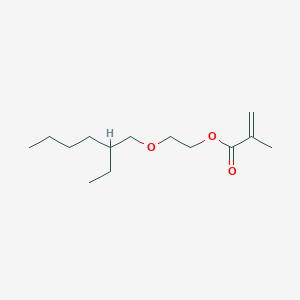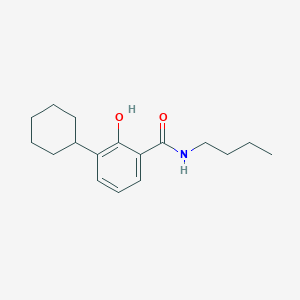
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid is an organic compound with the molecular formula C17H25NO2. This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxybenzene ring, and a carboximidic acid functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid typically involves the reaction of cyclohexylamine with 2-hydroxybenzaldehyde, followed by the addition of butylamine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrochloric acid as a catalyst in the presence of nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-2-hydroxybenzene-1-carboximidic acid
- Cyclohexyl-2-hydroxybenzene-1-carboximidic acid
- N-Butyl-3-cyclohexylbenzene-1-carboximidic acid
Uniqueness
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid is unique due to the presence of both a cyclohexyl group and a hydroxybenzene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6284-58-8 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H25NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h7,10-11,13,19H,2-6,8-9,12H2,1H3,(H,18,20) |
Clave InChI |
VCALQFWZMKDHAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=CC(=C1O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


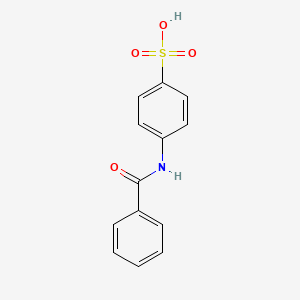
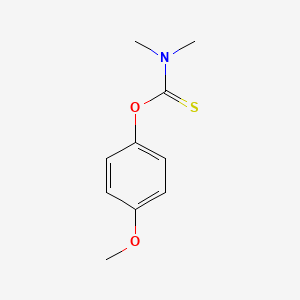
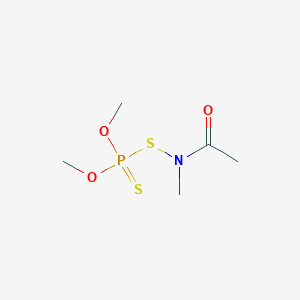

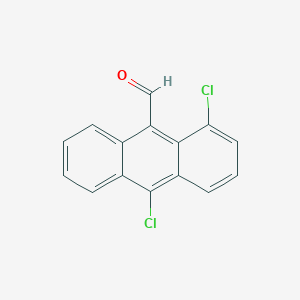
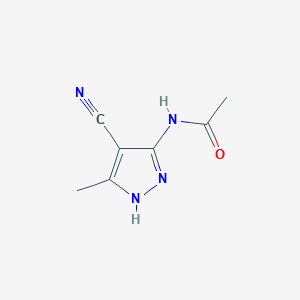

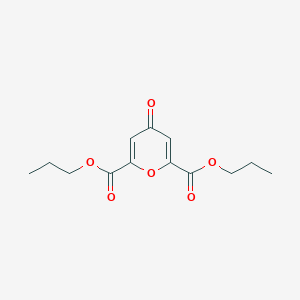
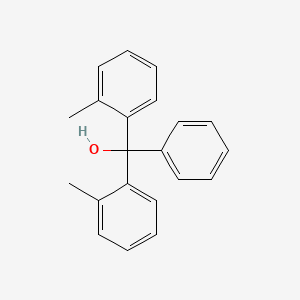
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

